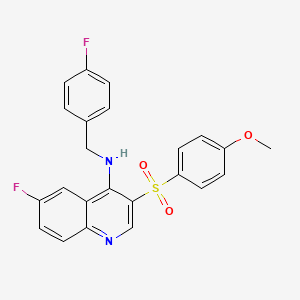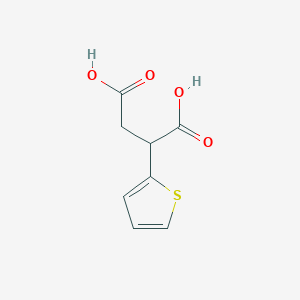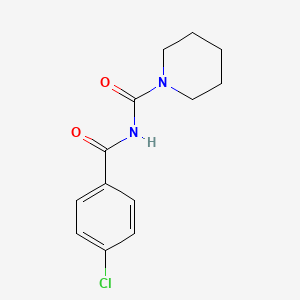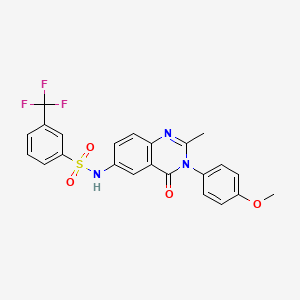
6-fluoro-N-(4-fluorobenzyl)-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-fluoro-N-(4-fluorobenzyl)-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine, also known as GNF-2, is a small molecule inhibitor that has shown potential in various scientific research applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Research has focused on synthesizing fluorine-substituted quinoline derivatives due to their potential in various applications, including as anti-inflammatory agents. For example, studies have generated fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives through Michael addition reactions, which display potential inhibitory effects on LPS-induced NO secretion, indicating anti-inflammatory activity. The improved solubility of these compounds in water or PBS buffer systems at room temperature suggests their utility in biological contexts (Sun et al., 2019).
Fluorescent Labeling and Sensing
The compound 6-methoxy-4-quinolone, an oxidation product derived from 5-methoxyindole-3-acetic acid, exemplifies the application of fluorine-substituted quinolines in fluorescent labeling. This compound demonstrates strong fluorescence across a wide pH range, making it useful for biomedical analysis as a fluorescent labeling reagent for carboxylic acids (Hirano et al., 2004).
Photochemistry and Photostability
The photochemistry of fluorinated quinolone derivatives, especially those used as antibacterials, has been studied to understand their phototoxicity. These compounds, including 6-fluoro derivatives, undergo heterolytic defluorination upon exposure to light, a reaction path that may be relevant to their phototoxic effects in therapeutic contexts (Fasani et al., 1999).
Cytotoxic Activities and Cancer Research
A series of isatin derivatives, including compounds with chloro/fluoro substituents, have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. This research underscores the potential of fluorine-substituted quinoline derivatives in developing novel anticancer agents. Some of these compounds have shown significant in vitro cytotoxic activities, suggesting their utility in cancer treatment strategies (Reddy et al., 2013).
Antimicrobial Applications
The synthesis of novel quinoxaline sulfonamides, which include steps such as chlorosulfonation and reaction with aromatic amines, has been explored for their antibacterial activities against various bacteria. This research indicates the potential use of fluorine-substituted compounds in creating effective antimicrobial agents (Alavi et al., 2017).
Eigenschaften
IUPAC Name |
6-fluoro-N-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)sulfonylquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F2N2O3S/c1-30-18-7-9-19(10-8-18)31(28,29)22-14-26-21-11-6-17(25)12-20(21)23(22)27-13-15-2-4-16(24)5-3-15/h2-12,14H,13H2,1H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCLGDUUWJVJCNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2NCC4=CC=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-4-(4-{[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide](/img/structure/B2822413.png)


![N-[(4-methoxyphenyl)methyl]-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide](/img/structure/B2822417.png)



![2-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2822426.png)